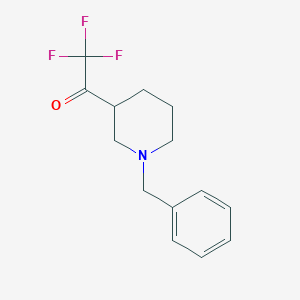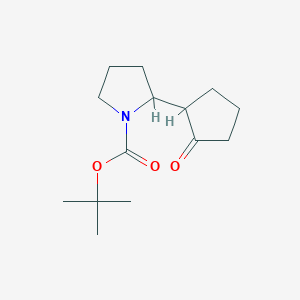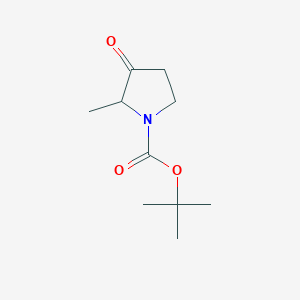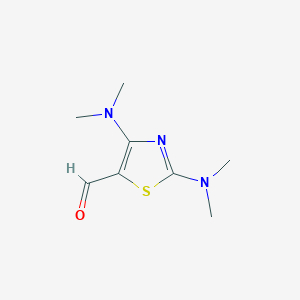
1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidones, such as the one in your query, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
The synthesis of piperidone derivatives has been a subject of considerable research. Various methods have been developed for the synthesis of position isomeric piperidones and their derivatives .Chemical Reactions Analysis
The chemical reactions involving piperidone derivatives can be quite diverse, depending on the specific compound and the conditions. For example, during the synthetic process development studies of benidipine hydrochloride, a related compound, process-related impurities were detected .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidone derivatives can vary widely. For example, “(1-Benzylpiperidin-3-yl)methanol” has a molecular weight of 205.30 g/mol .Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis in Drug Development
1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone derivatives have been used in the chemoenzymatic synthesis of pharmaceutical compounds. For instance, a study conducted by González-Martínez, Gotor, and Gotor‐Fernández (2019) utilized 1‐aryl‐2,2,2‐trifluoroethanones in the bioreduction process to synthesize enantiomerically pure alcohols. This method was crucial in developing a stereoselective route towards Odanacatib, an inhibitor of Cathepsin K, demonstrating the compound's role in synthesizing orally bioavailable drugs (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Friedel–Crafts Acylation Reaction
Wolf (2008) explored the synthesis of Zifrosilone (a cholinesterase inhibitor for Alzheimer’s disease treatment) via the Friedel–Crafts acylation reaction involving 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone derivatives. This study highlights the application of trifluoroethanone derivatives in synthesizing potential therapeutic agents for neurodegenerative diseases (Wolf, 2008).
Synthesis of Novel Compounds
Borza et al. (2007) identified a derivative of this compound as a potent NR2B subunit-selective antagonist of the NMDA receptor. This compound was used in synthesizing various derivatives to establish structure-activity relationships and improve ADME properties, demonstrating its significance in developing novel neuroactive compounds (Borza et al., 2007).
Novel Synthesis of Dithiatriazines
Kim, Lee, and Kim (1996) utilized 1-aryl-2,2,2-trifluoroethanone oximes in the synthesis of 5-aryl-5-trifluoromethyl-4H-1,3,2,4,6-dithiatriazines. This novel synthesis approach showcases the utility of trifluoroethanone derivatives in the creation of complex heterocyclic compounds (Kim, Lee, & Kim, 1996).
Antibacterial and Antifungal Activities
Sujatha, Shilpa, and Gani (2019) conducted a study on N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone. This research emphasizes the potential of trifluoroethanone derivatives in creating compounds with significant antibacterial and antifungal activities (Sujatha, Shilpa, & Gani, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)13(19)12-7-4-8-18(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYNMYZCQZOPDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735097 |
Source


|
| Record name | 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182349-49-0 |
Source


|
| Record name | 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)



![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)


![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)



![(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B1376152.png)

![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)
